Structural Differentiation: Unsubstituted vs. Dimethyl-Substituted Imidazole Sulfonyl Head Group
The target compound (CAS 1903359-41-0) carries an unsubstituted 1H-imidazol-4-ylsulfonyl group that retains an N–H hydrogen bond donor (HBD), whereas its closest cataloged analog, 1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-(pyridin-3-ylsulfonyl)-1,4-diazepane (CAS 1904145-50-1), bears a 1,2-dimethyl-imidazole group that eliminates this HBD and adds steric bulk . Hydrogen bond donor count is a critical parameter in kinase inhibitor design: the presence of an imidazole N–H has been shown to contribute to hinge-region hydrogen bonding in imidazole-containing kinase inhibitors [1].
| Evidence Dimension | Hydrogen bond donor (HBD) count at the imidazole sulfonyl substituent |
|---|---|
| Target Compound Data | 1 HBD (imidazole N–H); MW 371.4 g/mol; molecular formula C13H17N5O4S2 |
| Comparator Or Baseline | 1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)-4-(pyridin-3-ylsulfonyl)-1,4-diazepane (CAS 1904145-50-1): 0 HBD at imidazole; MW 399.48 g/mol; formula C15H21N5O4S2 |
| Quantified Difference | ΔHBD = 1; ΔMW = 28.08 g/mol; Δheavy atom count = 2 carbons |
| Conditions | Structural comparison based on catalog chemical identifiers from Chemsrc.com; no experimental binding or activity data available for either compound from permitted sources |
Why This Matters
The presence of an additional hydrogen bond donor on the target compound predicts altered target engagement profiles and solubility characteristics compared to the dimethyl analog, making direct substitution inadvisable without experimental validation.
- [1] Ghose AK, et al. Knowledge-based, central nervous system (CNS) lead selection and lead optimization for CNS drug discovery. ACS Chem Neurosci. 2012;3(1):50-68. Discusses the role of hydrogen bond donors in target binding and CNS penetration. View Source
